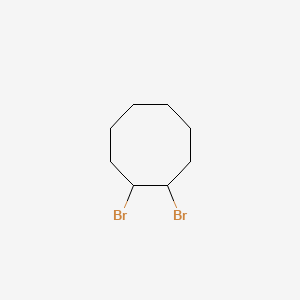

1,2-Dibromocyclooctane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29974-69-4 |

|---|---|

Molekularformel |

C8H14Br2 |

Molekulargewicht |

270.00 g/mol |

IUPAC-Name |

1,2-dibromocyclooctane |

InChI |

InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |

InChI-Schlüssel |

BOESCCYXMLOHNO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(C(CC1)Br)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Cyclooctene Bromination in Non-Polar Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic addition of bromine to cyclooctene (B146475) in non-polar solvents is a cornerstone reaction in organic synthesis, providing a stereospecific route to vicinal dibromides. This technical guide delineates the core mechanistic principles of this reaction, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. The reaction proceeds predominantly through a cyclic bromonium ion intermediate, leading to a distinct anti-addition of the bromine atoms. Understanding this mechanism is crucial for predicting stereochemical outcomes and controlling reaction pathways in the synthesis of complex molecules.

Core Reaction Mechanism

The bromination of cyclooctene in non-polar solvents such as carbon tetrachloride (CCl₄) or hexane (B92381) is a classic example of electrophilic addition. The reaction is initiated by the interaction of the electron-rich π-bond of the cyclooctene with the bromine molecule.

The currently accepted mechanism involves the following key steps:

-

Polarization of Bromine and Electrophilic Attack: As the bromine molecule approaches the cyclooctene double bond, the electron density of the π-bond induces a dipole in the otherwise non-polar Br-Br bond. This polarized bromine molecule then acts as an electrophile. The π-electrons of the alkene attack the partially positive bromine atom.

-

Formation of a Bromonium Ion Intermediate: Concurrently with the departure of a bromide ion (Br⁻), the attacking bromine atom forms a three-membered ring with the two carbon atoms of the former double bond. This cyclic intermediate is known as a bromonium ion. The positive charge is delocalized over the bromine atom and, to a lesser extent, the two carbon atoms. The formation of this bridged ion is a key feature that dictates the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Bromide Ion: The bromide ion, generated in the first step, then acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack is sterically favored and leads to the opening of the three-membered ring.

-

Formation of the trans-1,2-Dibromocyclooctane: The nucleophilic attack results in the formation of the final product, trans-1,2-dibromocyclooctane, where the two bromine atoms are on opposite faces of the cyclooctane (B165968) ring (anti-addition).

Stereochemistry of the Addition

A critical aspect of the bromination of cyclooctene in non-polar solvents is its stereospecificity. The reaction proceeds via anti-addition , meaning the two bromine atoms add to opposite faces of the original double bond plane. This is a direct consequence of the bromonium ion mechanism. The bridged structure of the bromonium ion blocks one face of the molecule, forcing the incoming bromide nucleophile to attack from the opposite face.

For cis-cyclooctene, this anti-addition results in the formation of a racemic mixture of (1R,2R)-1,2-dibromocyclooctane and (1S,2S)-1,2-dibromocyclooctane.

Quantitative Data

Thermodynamic Data

The heat of reaction (ΔrH°) for the gas-phase bromination of cyclooctene has been determined.

| Reaction | Solvent | Parameter | Value | Units | Reference |

| Cyclooctene + Br₂ → 1,2-Dibromocyclooctane | Gas Phase | ΔrH° | -122.63 | kJ/mol | [1] |

This highly exothermic value indicates a strong thermodynamic driving force for the reaction.

Kinetic Data (Analogous Systems)

Kinetic studies on the bromination of other cycloalkenes, such as cyclohexene (B86901), in non-polar solvents have been conducted. The rate law is often complex and can be sensitive to trace impurities. For the reaction of bromine with cyclohexene in carbon tetrachloride, the rate law has been reported to be second order in bromine under certain conditions.[2]

It is important to note that specific rate constants and activation parameters for cyclooctene are expected to differ due to ring strain and conformational effects. Computational studies on the bromination of ethene in non-polar aprotic solvents suggest that the reaction involving two molecules of bromine may be favored, with calculated free energies of activation that are in good agreement with experimental values for such systems.[3]

Experimental Protocols

Synthesis and Purification of trans-1,2-Dibromocyclooctane

Objective: To synthesize trans-1,2-dibromocyclooctane from cis-cyclooctene and characterize the product.

Materials:

-

cis-Cyclooctene

-

Bromine (or Pyridinium tribromide as a safer alternative)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

-

Sodium thiosulfate (B1220275) solution (5% aqueous)

-

Sodium sulfate (B86663) (anhydrous)

-

Ethanol (B145695) or Methanol (for recrystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cis-cyclooctene (1 equivalent) in CCl₄. Cool the flask in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine (1 equivalent) in CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred cyclooctene solution. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10 °C.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. To remove any unreacted bromine, wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate in a separatory funnel until the organic layer is colorless.

-

Workup: Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude trans-1,2-dibromocyclooctane by recrystallization from ethanol or methanol.

-

Characterization: Determine the melting point of the purified product and characterize it using ¹H and ¹³C NMR spectroscopy.

Kinetic Analysis using UV-Vis Spectroscopy

Objective: To determine the rate law for the bromination of cyclooctene.

Materials:

-

cis-Cyclooctene solution of known concentration in CCl₄

-

Bromine solution of known concentration in CCl₄

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λ_max of bromine in CCl₄ (around 415 nm).

-

Kinetic Run: Place a known volume of the cyclooctene solution in a quartz cuvette and place it in the thermostatted cell holder. Allow the solution to reach thermal equilibrium.

-

Initiation of Reaction: At time t=0, inject a known, small volume of the bromine solution into the cuvette, quickly mix, and start recording the absorbance as a function of time.

-

Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance of bromine reaches a constant low value).

-

Data Analysis:

-

Convert the absorbance data to bromine concentration using a previously established Beer-Lambert law calibration curve.

-

Plot the concentration of bromine versus time.

-

Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

-

Repeat the experiment with different initial concentrations of cyclooctene and bromine to determine the order of the reaction with respect to each reactant and calculate the rate constant.

-

Product Characterization by NMR Spectroscopy

The stereochemistry of the product, trans-1,2-dibromocyclooctane, can be confirmed by ¹H and ¹³C NMR spectroscopy. Due to the anti-addition, the resulting product has C₂ symmetry.

-

¹H NMR: The spectrum is expected to be complex due to the conformational flexibility of the cyclooctane ring. The protons attached to the carbon atoms bearing the bromine atoms (CH-Br) will appear as a multiplet. The chemical shift and coupling constants of these protons are diagnostic for the trans configuration.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, a single signal is expected for the two equivalent carbons bonded to bromine, and a set of signals for the remaining methylene (B1212753) carbons in the ring.

Reference spectral data for trans-1,2-dibromocyclohexane (B146542) can be used for comparison, as data for the cyclooctane derivative may be less common. For trans-1,2-dibromocyclohexane, the carbon bearing the bromine typically appears around 55-65 ppm in the ¹³C NMR spectrum.

Conclusion

The bromination of cyclooctene in non-polar solvents is a highly stereospecific reaction that proceeds via an anti-addition mechanism. The formation of a cyclic bromonium ion intermediate is the key determinant of this stereochemical outcome, leading to the formation of trans-1,2-dibromocyclooctane. While specific kinetic data for cyclooctene is sparse, the well-established mechanism for alkene bromination provides a robust framework for understanding and predicting the course of this reaction. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and kinetic analysis of this important transformation. For professionals in drug development and scientific research, a thorough understanding of this mechanism is essential for the rational design of synthetic routes and the control of stereochemistry in complex molecular architectures.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Assignments for 1,2-Dibromocyclooctane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of cis- and trans-1,2-dibromocyclooctane. A detailed understanding of these spectral features is crucial for the unambiguous identification and characterization of these diastereomers in research and development settings. Due to the limited availability of published experimental NMR data for these specific isomers, this guide presents estimated spectral values based on the analysis of analogous compounds and fundamental NMR principles.

Stereochemistry and Conformational Considerations

The eight-membered ring of cyclooctane (B165968) is known for its conformational complexity, adopting several interconverting geometries such as boat-chair, twist-boat, and crown conformations. The introduction of two bromine substituents at adjacent positions in 1,2-dibromocyclooctane further influences the conformational landscape. The relative stereochemistry of the bromine atoms in the cis and trans isomers dictates the accessible low-energy conformations, which in turn determines the time-averaged chemical shifts and coupling constants observed in the NMR spectra. The cis isomer possesses a plane of symmetry, while the trans isomer has a C₂ axis of symmetry, leading to distinct spectral patterns.

Estimated NMR Spectral Data

The following tables summarize the estimated ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. These values are predicted based on data from related halogenated cycloalkanes and established trends in NMR spectroscopy.

Data Presentation

Table 1: Estimated ¹H NMR Spectral Data for this compound Isomers in CDCl₃

| Proton Assignment | cis-Isomer Chemical Shift (δ, ppm) | Multiplicity | trans-Isomer Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-2 (CH-Br) | ~ 4.65 | Multiplet | ~ 4.75 | Multiplet |

| H-3, H-8 (α-CH₂) | ~ 2.40 | Multiplet | ~ 2.30 | Multiplet |

| H-4, H-7 (β-CH₂) | ~ 1.95 | Multiplet | ~ 1.85 | Multiplet |

| H-5, H-6 (γ-CH₂) | ~ 1.60 | Multiplet | ~ 1.50 | Multiplet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The methine protons attached to the bromine-bearing carbons are expected to be the most downfield. The complex coupling patterns arise from the numerous vicinal and geminal proton-proton interactions within the flexible cyclooctane ring.

Table 2: Estimated ¹³C NMR Spectral Data for this compound Isomers in CDCl₃

| Carbon Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |

| C-1, C-2 (CH-Br) | ~ 63 | ~ 65 |

| C-3, C-8 (α-CH₂) | ~ 38 | ~ 36 |

| C-4, C-7 (β-CH₂) | ~ 30 | ~ 28 |

| C-5, C-6 (γ-CH₂) | ~ 27 | ~ 25 |

Note: The ¹³C NMR spectra are assumed to be proton-decoupled. Due to the symmetry of both isomers (Cₛ for cis and C₂ for trans), four distinct carbon signals are anticipated for each.

Experimental Protocols

A standardized experimental approach is critical for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound isomers.

NMR Sample Preparation

-

Analyte Purity: Ensure the isomer sample is of high purity (>95%) to minimize spectral artifacts from impurities.

-

Solvent: Use a high-purity deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a suitable choice for these compounds.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (0 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters (for a 400 MHz Spectrometer)

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard one-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled one-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: 0-100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Visualization of Concepts and Workflows

Caption: Stereochemical relationship of this compound isomers to their unique NMR spectra.

Caption: A streamlined workflow for the NMR-based structural elucidation of organic compounds.

Conformational Landscape of cis- and trans-1,2-Dibromocyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of cis- and trans-1,2-dibromocyclooctane. Due to the inherent complexity and flexibility of the eight-membered cyclooctane (B165968) ring, a comprehensive understanding of its substituted derivatives is crucial for predicting reactivity, designing novel molecular scaffolds, and understanding structure-activity relationships in drug development. This document summarizes the foundational principles of cyclooctane conformational analysis, outlines the key experimental and computational methodologies employed in its study, and presents the available data on the conformational isomers of cis- and trans-1,2-dibromocyclooctane. The content herein is synthesized from established principles of stereochemistry and conformational analysis, drawing parallels from studies on closely related halogenated and substituted medium-sized rings.

Introduction to the Conformational Analysis of Cyclooctane

Cyclooctane, the parent hydrocarbon, is a conformationally complex molecule with several low-energy conformers. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt multiple arrangements to minimize torsional and angle strain, as well as transannular interactions (steric hindrance between atoms across the ring). The most stable conformations of cyclooctane are generally considered to be from the boat-chair family.

The introduction of substituents, such as the two bromine atoms in 1,2-dibromocyclooctane, further complicates this conformational landscape. The stereochemical relationship of the substituents (cis or trans) dictates the possible spatial arrangements and their relative energies. The conformational equilibrium is influenced by a delicate balance of steric repulsion between the bromine atoms and the hydrogen atoms on the ring, dipole-dipole interactions between the carbon-bromine bonds, and the inherent conformational preferences of the cyclooctane ring.

Conformational Isomers of this compound

The conformational analysis of cis- and trans-1,2-dibromocyclooctane involves identifying the stable conformers and determining their relative populations. While specific experimental data for these exact molecules is sparse in readily available literature, the conformational preferences can be predicted based on the principles established for cyclooctane and other substituted medium rings.

For cis-1,2-Dibromocyclooctane , the two bromine atoms are on the same side of the ring. This arrangement is likely to favor conformations that minimize the steric repulsion between these two bulky substituents.

For trans-1,2-Dibromocyclooctane , the bromine atoms are on opposite sides of the ring. This configuration may allow for a greater number of low-energy conformations, as the bulky substituents are further apart.

The following diagram illustrates the general concept of conformational equilibrium for a disubstituted cyclooctane.

Caption: Conformational interconversion between two stable conformers.

Experimental Protocols for Conformational Analysis

The elucidation of the conformational landscape of molecules like this compound relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. Low-temperature NMR is particularly crucial for slowing down the rate of conformational interconversion, allowing for the observation of individual conformers.

Detailed Experimental Protocol (General for Low-Temperature NMR):

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, dichloromethane, or toluene). The concentration is typically in the range of 10-50 mM.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe is used.

-

Temperature Control: The probe temperature is gradually lowered, and spectra are acquired at various temperatures. The temperature is carefully calibrated using a standard sample (e.g., methanol).

-

Data Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded at each temperature. Key parameters to analyze include:

-

Chemical Shifts: The chemical shifts of protons and carbons can differ between conformers.

-

Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative as they are related to the dihedral angle between the coupled protons via the Karplus equation.

-

-

Data Analysis:

-

At low temperatures where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. The relative areas of these signals can be used to determine the population of each conformer.

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq).

-

In the fast exchange regime (at higher temperatures), the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers.

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

Detailed Experimental Protocol (General):

-

Crystallization: Single crystals of the this compound isomer are grown from a suitable solvent system. This is often the most challenging step.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional (dihedral) angles, revealing the conformation adopted in the crystal lattice.

Computational Modeling

Computational chemistry plays a vital role in exploring the potential energy surface of flexible molecules and predicting the relative stabilities of different conformers.

Detailed Computational Protocol (General):

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. Common methods include molecular mechanics (e.g., MMFF or AMBER force fields) or semi-empirical quantum mechanics.

-

Geometry Optimization: The geometries of the identified conformers are optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to aid in the assignment of conformers.

-

Solvent Effects: To model the behavior in solution, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be included in the calculations.

The logical workflow for a computational conformational analysis is depicted below.

Caption: A typical workflow for computational conformational analysis.

Quantitative Data Summary

Due to the limited availability of direct experimental studies on cis- and trans-1,2-dibromocyclooctane, a comprehensive table of quantitative data cannot be provided at this time. However, based on studies of related molecules, the following table outlines the expected types of data that would be obtained from a thorough conformational analysis.

| Parameter | cis-1,2-Dibromocyclooctane | trans-1,2-Dibromocyclooctane | Method |

| Major Conformer(s) | Predicted: Boat-Chair | Predicted: Boat-Chair | Computational |

| Relative Energy (kcal/mol) | - | - | Computational |

| Population (%) at 298 K | - | - | NMR / Computational |

| Key Dihedral Angle (Br-C-C-Br) | - | - | X-ray / Computational |

| ³J(H,H) Coupling Constants (Hz) | - | - | NMR |

Note: The entries in this table are placeholders and would be populated with specific values upon the availability of experimental or computational results for cis- and trans-1,2-dibromocyclooctane.

Signaling Pathways and Logical Relationships

The relationship between the different conformers and the experimental and computational methods used to study them can be visualized as a logical pathway.

Caption: Logical pathway for the conformational analysis of this compound.

Conclusion

The conformational analysis of cis- and trans-1,2-dibromocyclooctane presents a significant challenge due to the flexibility of the eight-membered ring. A combined approach utilizing low-temperature NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling is essential for a complete understanding of their conformational landscapes. While direct experimental data for these specific molecules is not extensively reported, the principles and methodologies outlined in this guide provide a robust framework for their investigation. Such studies are fundamental for advancing our knowledge of medium-sized ring systems and for the rational design of molecules with specific three-dimensional structures and properties in fields such as medicinal chemistry and materials science. Further research is warranted to obtain detailed experimental and computational data on these and other substituted cyclooctane derivatives.

Computational Modeling of 1,2-Dibromocyclooctane Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. For cyclic molecules such as 1,2-dibromocyclooctane, the inherent flexibility of the ring system leads to a complex conformational landscape. Understanding the accessible conformations and their relative energies is crucial for predicting reactivity, designing new catalysts, and developing novel therapeutic agents where cyclo-octane scaffolds are present. This technical guide provides a comprehensive overview of the computational and experimental methodologies employed in the conformational analysis of this compound.

Cyclooctane (B165968) is recognized as one of the most conformationally complex cycloalkanes due to the existence of multiple conformers with comparable energies.[1] The introduction of two bromine substituents further complicates this landscape by introducing steric and electronic effects that influence the stability of different conformations. This guide will detail the computational workflows, experimental validation techniques, and expected conformational preferences of this compound.

Computational Methodology

A robust computational approach is essential for systematically exploring the potential energy surface of this compound and identifying its low-energy conformers. The general workflow involves initial structure generation, conformational searching using molecular mechanics, and subsequent refinement using higher-level quantum mechanical methods.

Computational Workflow

Key Steps in the Computational Protocol:

-

Initial Structure Generation : The process begins with the 2D structure of this compound. Various software packages can then generate a diverse set of initial 3D conformers.

-

Molecular Mechanics (MM) Conformational Search : A conformational search is performed using a suitable molecular mechanics force field. For halogenated organic molecules, force fields like MMFF94 or OPLS3e are often recommended due to their parameterization for a wide range of organic compounds.[2] This step efficiently explores a large conformational space to identify a set of low-energy candidate structures.

-

Clustering and Selection : The conformers generated from the MM search are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each cluster within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum is selected for further refinement.

-

Quantum Mechanics (QM) Optimization : The selected conformers are then subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* provides a good balance between accuracy and computational cost for such systems.[3][4]

-

Frequency Calculations : Vibrational frequency calculations are performed on the QM-optimized structures. The absence of imaginary frequencies confirms that the structures are true local minima on the potential energy surface. These calculations also provide thermodynamic data, including Gibbs free energy (G), enthalpy (H), and entropy (S), which are used to determine the relative populations of the conformers at a given temperature.

-

Analysis of Results : The final output is a set of stable conformers with their corresponding relative energies, geometries (including dihedral angles), and thermodynamic properties.

Expected Conformers of this compound

The conformational space of cyclooctane is complex, with several low-energy conformers. The most stable conformations of the parent cyclooctane are the boat-chair and the crown.[1] The presence of the two bromine atoms in this compound will influence the relative stabilities of these conformers. The key factors to consider are the steric hindrance between the bromine atoms and the ring hydrogens, as well as dipole-dipole interactions between the C-Br bonds.

For each of the parent cyclooctane conformers, the two bromine atoms can be in different relative orientations (e.g., diaxial, diequatorial, axial-equatorial). A thorough computational study would be required to determine the precise energy ordering. However, based on general principles of conformational analysis of substituted cycloalkanes, a qualitative prediction of the stability of different conformers can be made.

Table 1: Predicted Low-Energy Conformers of trans-1,2-Dibromocyclooctane and their Key Features

| Conformer Family | Bromine Positions | Expected Relative Energy | Key Dihedral Angles (Br-C-C-Br) | Notes |

| Boat-Chair | Diequatorial-like | Low | ~60° (gauche) | Generally favored to minimize steric interactions of bulky substituents. |

| Diaxial-like | High | ~180° (anti) | Likely to be destabilized by 1,3-diaxial interactions with ring hydrogens. | |

| Crown | Diequatorial-like | Medium | Varies | The crown conformation is generally slightly less stable than the boat-chair for cyclooctane itself.[1] |

| Diaxial-like | High | Varies | Significant steric hindrance is expected. | |

| Twist-Chair-Chair | Various | Medium-High | Varies | Other conformations, such as the twist-chair-chair, may also be populated. |

Experimental Validation

Experimental data is crucial for validating the results of computational models. For conformational analysis of molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.

NMR Spectroscopy

The vicinal proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[5] By measuring the ³JHH values from the ¹H NMR spectrum, one can estimate the dihedral angles in the molecule. This experimental data can then be compared with the dihedral angles of the computationally predicted low-energy conformers.

Table 2: Relationship Between Dihedral Angle and Expected ³JHH Coupling Constant

| Dihedral Angle (θ) | Expected ³JHH (Hz) | Conformer Relationship |

| ~0° | 8 - 10 | Eclipsed (high energy) |

| ~60° | 1 - 5 | Gauche |

| ~90° | ~0 | |

| ~180° | 10 - 14 | Anti |

Note: These are approximate values and can be influenced by substituent electronegativity and other factors.

Experimental Protocol for NMR Analysis

-

Sample Preparation : Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. If the spectrum is complex due to signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) can be employed to identify coupled protons.

-

Spectral Analysis : Integrate the signals and measure the coupling constants for all relevant proton-proton interactions.

-

Karplus Analysis : Use the experimentally determined ³JHH values to estimate the corresponding H-C-C-H dihedral angles using the Karplus equation.

-

Comparison with Computational Data : Compare the experimentally derived dihedral angles with those from the calculated low-energy conformers to determine the most probable conformation(s) in solution.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If a suitable crystal of this compound can be obtained, this technique would unambiguously determine its conformation in the crystalline state.

Experimental Protocol for X-ray Crystallography

-

Crystallization : Grow single crystals of this compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection : Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

-

Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining computational modeling and experimental validation. Computational methods provide a powerful tool for exploring the complex potential energy surface and identifying low-energy conformers. NMR spectroscopy, through the analysis of coupling constants, offers a means to validate these computational predictions in solution. While challenging, a thorough understanding of the conformational preferences of this compound is essential for its application in various fields of chemical research and development. This guide provides a robust framework for undertaking such an investigation.

References

- 1. Cyclooctane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Thermodynamic Stability of 1,2-Dibromocyclooctane Stereoisomers: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability of 1,2-dibromocyclooctane stereoisomers. Cyclooctane (B165968) and its derivatives are known for their conformational complexity, existing in a variety of flexible forms such as boat-chair (BC), crown (C), and boat-boat (BB) conformations. The introduction of substituents, as in this compound, further complicates this landscape by introducing both steric and electronic effects that influence the relative stability of the resulting diastereomers (cis and trans) and their respective conformers. This document outlines the computational and experimental protocols required to elucidate these stability hierarchies, presents data in a structured format, and provides visual workflows to guide research efforts in this area. While specific experimental Gibbs free energy differences for this compound are not extensively reported in the literature, this guide leverages established methodologies from studies of analogous 1,2-disubstituted cyclooctanes to provide a robust framework for investigation.

Introduction to Conformational Landscape

The cyclooctane ring is highly flexible and can adopt several conformations that are close in energy. The boat-chair (BC) is generally the most stable conformation for cyclooctane itself. However, for substituted cyclooctanes like this compound, the relative energies of these conformations are significantly influenced by the nature and position of the substituents.

The primary stereoisomers to consider are cis-1,2-dibromocyclooctane and trans-1,2-dibromocyclooctane. For each of these, the bromine atoms can occupy either axial (a) or equatorial (e) positions within a given ring conformation, leading to a complex potential energy surface. The thermodynamic stability is determined by the Gibbs free energy (ΔG) of the most stable conformer for each stereoisomer at equilibrium. Key contributing factors include:

-

Steric Strain (van der Waals Strain): Repulsive interactions between the bulky bromine atoms and the rest of the ring. 1,3-diaxial interactions are particularly destabilizing.

-

Torsional Strain (Pitzer Strain): Strain arising from eclipsed or gauche C-C bond conformations.

-

Angle Strain (Baeyer Strain): Deviation of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.

-

Dipole-Dipole Interactions: Repulsive or attractive interactions between the polar C-Br bonds. In some conformations, these dipoles can align, leading to significant destabilization.

The interplay of these factors determines the preferred conformation and the overall thermodynamic stability of each stereoisomer.

Methodologies for Determining Thermodynamic Stability

A dual approach combining computational modeling and experimental validation is the most rigorous method for establishing the relative stabilities of this compound stereoisomers.

Computational Chemistry Protocols

Computational methods are invaluable for exploring the complex potential energy surface of cyclooctane derivatives. They can predict the geometries and relative energies of various conformers.

Protocol: DFT Calculations for Conformational Analysis

-

Initial Structure Generation:

-

Generate initial 3D structures for all plausible conformations of both cis- and trans-1,2-dibromocyclooctane. This includes various boat-chair (BC), twist-boat-chair (TBC), and boat-boat (BB) forms with diaxial, diequatorial, and axial-equatorial substituent patterns.

-

Use a molecular mechanics force field (e.g., MMFF94) for a preliminary, rapid conformational search to identify low-energy candidates.

-

-

Geometry Optimization:

-

Perform full geometry optimization on all identified low-energy conformers.

-

Method: Density Functional Theory (DFT).

-

Functional: A functional that accounts for dispersion forces is recommended, such as B3LYP-D3 or ωB97X-D.

-

Basis Set: A triple-zeta basis set with polarization functions, such as 6-311+G(d,p), is suitable for providing accurate geometries and energies.

-

Solvent Model: If applicable, use a continuum solvent model (e.g., PCM or SMD) to simulate the solvent environment used in experimental studies.

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations at the same level of theory as the optimization.

-

Purpose: To confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermochemical data (enthalpy, H, and Gibbs free energy, G) at a standard temperature (e.g., 298.15 K).

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (ΔG) of all stable conformers to identify the global minimum for both the cis and trans series.

-

The thermodynamic stability difference between the cis and trans isomers is the difference between their respective global minimum conformers (ΔΔG = G_trans - G_cis).

-

Experimental Protocols

Experimental methods are crucial for validating computational predictions and determining thermodynamic parameters in a real-world chemical environment.

Protocol: Equilibration and NMR Analysis

-

Isomer Synthesis and Isolation:

-

Synthesize a mixture of cis- and trans-1,2-dibromocyclooctane.

-

Isolate a pure sample of the less stable isomer, if possible, using techniques like column chromatography or fractional crystallization.

-

-

Chemical Equilibration:

-

Dissolve the isolated less stable isomer (or a non-equilibrium mixture) in a suitable solvent (e.g., CCl₄ or a deuterated solvent for in-situ NMR).

-

Add a catalyst to facilitate equilibration. For vicinal dibromides, this can be achieved by adding a source of bromide ions (e.g., tetrabutylammonium (B224687) bromide) and a radical initiator (e.g., AIBN with UV light or heat), which allows for reversible C-Br bond cleavage and reformation, leading to thermodynamic equilibrium.

-

Maintain the mixture at a constant, known temperature until the isomer ratio no longer changes, as monitored by techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

-

Quantitative Analysis:

-

Once equilibrium is reached, quantify the relative concentrations of the cis and trans isomers.

-

Method: ¹H NMR spectroscopy is often preferred. Integrate distinct, well-resolved signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers.

-

Calculation: The equilibrium constant (K_eq) is calculated as the ratio of the concentrations: K_eq = [trans] / [cis].

-

-

Thermodynamic Data Calculation:

-

Calculate the standard Gibbs free energy difference (ΔG°) between the isomers using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature (in Kelvin) at which the equilibration was performed.

-

Quantitative Data Summary

While specific, definitive experimental values for this compound are not readily found in published literature, the protocols described above would yield data that can be structured as follows. The values presented here are hypothetical, based on general principles of steric and dipolar effects in similar halogenated cycloalkanes, where the trans-diaxial arrangement often minimizes destabilizing interactions.

Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data Based on DFT B3LYP-D3/6-311+G(d,p) in CCl₄)

| Stereoisomer | Conformation | Substituent Position | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| trans | Boat-Chair (BC) | (a,a)-like | 0.00 (Global Minimum) |

| trans | Boat-Chair (BC) | (e,e)-like | +1.5 |

| trans | Twist-Boat-Chair (TBC) | - | +2.1 |

| cis | Boat-Chair (BC) | (a,e)-like | +0.80 |

| cis | Twist-Boat-Chair (TBC) | - | +1.9 |

| cis | Boat-Boat (BB) | - | +3.5 |

Table 2: Experimental Thermodynamic Data for Cis/Trans Equilibration (Hypothetical Data from ¹H NMR Analysis at 298 K in CCl₄)

| Parameter | Value |

| Equilibrium Ratio ([trans]/[cis]) | 3.8 / 1 |

| Equilibrium Constant (K_eq) | 3.8 |

| Gibbs Free Energy Difference (ΔG°) | -0.80 kcal/mol (-3.35 kJ/mol) |

Note: A negative ΔG° indicates that the trans isomer is more thermodynamically stable than the cis isomer under these hypothetical conditions.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the logical flow for determining thermodynamic stability.

Diagram 1: A comprehensive workflow combining experimental and computational approaches.

Diagram 2: A detailed flowchart for the computational analysis of stereoisomers.

Conclusion

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,2-Dibromocyclooctane

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in the Fragmentation of 1,2-Dibromocyclooctane

The mass spectrum of this compound is expected to be characterized by several key fragmentation patterns, primarily driven by the presence of the two bromine atoms and the cyclic alkyl structure. The isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic isotopic clusters for bromine-containing fragments, aiding in their identification.[1][2]

Upon electron ionization, the molecule will lose an electron to form a molecular ion ([M]+•). Due to the presence of two bromine atoms, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.[1] The fragmentation of this molecular ion is predicted to proceed through several key pathways:

-

Loss of a Bromine Radical: A primary and highly probable fragmentation step is the cleavage of a carbon-bromine bond to lose a bromine radical (•Br), resulting in a brominated cyclooctyl cation. This will produce a prominent isotopic doublet (at M-79 and M-81).

-

Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another common fragmentation pathway for alkyl halides. This would lead to a radical cation of bromocyclooctene. The resulting ion cluster would also exhibit the characteristic 1:1 isotopic pattern for a single bromine atom.

-

Ring Opening and Cleavage: The cyclooctane (B165968) ring can undergo ring-opening followed by subsequent fragmentation. This can lead to the formation of various smaller unsaturated and saturated hydrocarbon fragments, as well as bromine-containing aliphatic ions. The fragmentation of cycloalkanes often involves the loss of ethene or other small neutral molecules.[3][4]

-

Formation of Bromonium Ion: Intramolecular cyclization to form a bridged bromonium ion is a possibility, which can then lead to further rearrangements and fragmentation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathway for this compound (C8H14Br2, Molecular Weight: 270.00 g/mol ).[5][6][7][8]

| m/z (Isotopes) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 270, 272, 274 | [C8H14Br2]+• | Molecular Ion |

| 191, 193 | [C8H14Br]+ | Loss of •Br |

| 189, 191 | [C8H13Br]+• | Loss of HBr |

| 110 | [C8H14]+• | Loss of Br2 |

| 109 | [C8H13]+ | Loss of Br2 and •H |

| 81 | [C6H9]+ | Ring cleavage and loss of C2H5Br |

| 79, 81 | [Br]+ | Bromine ion |

| 67 | [C5H7]+ | Further fragmentation of the ring |

| 55 | [C4H7]+ | Further fragmentation of the ring |

| 41 | [C3H5]+ | Allyl cation, common fragment |

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard approach to obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

The concentration should be in the range of 10-100 µg/mL.

2. Gas Chromatography (GC):

-

Injector: Split/splitless injector, operated at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.[9]

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

Visualizing the Fragmentation Process

To better understand the logical flow of the experiment and the primary fragmentation pathways, the following diagrams are provided.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to build a comprehensive spectral library for this and related compounds.

References

- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C8H14Br2 | CID 141538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. trans-1,2-Dibromocyclooctane [webbook.nist.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Dibromocyclooctane Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-dibromocyclooctane, focusing on the identification and characterization of its key functional groups. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a logical framework for data interpretation.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups in molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. For this compound, the primary functional groups of interest are the carbon-hydrogen (C-H) bonds of the cyclooctane (B165968) ring and the carbon-bromine (C-Br) bonds.

The IR spectrum of this compound is characterized by absorptions arising from the stretching and bending vibrations of these bonds. The flexible nature of the cyclooctane ring can lead to multiple conformations, which may result in broader or more complex spectral features compared to more rigid cyclic systems.

Data Presentation: Characteristic Infrared Absorptions

The following table summarizes the expected quantitative data for the characteristic infrared absorptions of the functional groups in this compound. These ranges are based on established literature values for similar alkyl halides and cycloalkanes.[1][2][3][4][5][6][7][8][9][10][11]

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H (Alkane) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Strong |

| C-H (Alkane) | Scissoring (Bending) | ~1445 - 1470 | Medium |

| C-H (Alkane) | Rocking/Wagging (Bending) | 700 - 1300 | Medium to Weak |

| C-Br (Alkyl Bromide) | Stretching | 515 - 690 | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is well-suited for the analysis of liquid samples like this compound.[12][13][14][15][16] The method requires minimal sample preparation and provides high-quality spectra.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample (neat liquid)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small drop of the neat this compound sample onto the center of the ATR crystal using a clean pipette. Ensure the crystal is fully covered by the sample.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction to ensure the baseline is flat.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and the press with a solvent and lint-free wipes to remove all traces of the sample.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the infrared spectroscopy of this compound.

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. scribd.com [scribd.com]

- 3. theorganicchemistryguide.weebly.com [theorganicchemistryguide.weebly.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. youtube.com [youtube.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromocyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,2-Dibromocyclooctane, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data and experimental context for this compound.

Core Physical Properties

This compound is a halogenated cyclic hydrocarbon. The presence of two bromine atoms on the cyclooctane (B165968) ring significantly influences its physical characteristics. It is important to consider that this compound can exist as two stereoisomers: cis-1,2-Dibromocyclooctane and trans-1,2-Dibromocyclooctane. The spatial arrangement of the bromine atoms in these isomers can lead to differences in their physical properties.

Data Presentation: Melting and Boiling Points

The available quantitative data for the melting and boiling points of this compound are summarized in the table below. It is critical to note the pressure at which boiling points are measured, as this significantly affects the observed temperature.

| Property | Value | Conditions | Data Type | Isomer |

| Boiling Point | 261.8 °C | 760 mmHg | Not Specified | Not Specified |

| Boiling Point | 133-134 °C | 8 Torr | Not Specified | Not Specified |

| Melting Point | 22.47 °C (295.62 K) | Not Applicable | Calculated | trans |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

General Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

Heating: The liquid in the distillation flask is heated using a suitable heat source (e.g., a heating mantle or water bath) to bring it to a boil. Boiling chips are added to ensure smooth boiling.

-

Equilibrium: As the liquid boils, the vapor rises, and when the vapor temperature stabilizes, this indicates that the vapor is in thermal equilibrium with the boiling liquid.

-

Temperature Reading: The temperature of the vapor is recorded as the boiling point.

Boiling Point at Reduced Pressure (Vacuum Distillation):

For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

-

Apparatus Setup: A vacuum distillation apparatus is used, which is similar to a simple distillation setup but is connected to a vacuum source. A manometer is included to measure the pressure within the system.

-

Procedure: The procedure is similar to that of a simple distillation, but the pressure inside the apparatus is lowered to the desired value before heating begins. The boiling point is then recorded along with the corresponding pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the synthesis and subsequent determination of the physical properties of this compound.

Caption: Workflow for Synthesis and Physical Property Analysis.

This guide provides the currently available data on the physical properties of this compound and outlines the standard methodologies for their determination. Further experimental work is required to establish a definitive, experimentally verified melting point for both the cis and trans isomers. Researchers are encouraged to consult primary literature when synthesizing and characterizing this compound to obtain the most accurate and detailed information.

An In-depth Technical Guide on the Solubility of 1,2-Dibromocyclooctane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Haloalkane Solubility

Haloalkanes, such as 1,2-dibromocyclooctane, are compounds containing a halogen atom bonded to a saturated carbon atom. Their solubility is governed by the principle of "like dissolves like."[1] Generally, haloalkanes are soluble in organic solvents because the intermolecular forces of attraction between the haloalkane and the solvent molecules are similar in strength to the forces within the separate components.[2][3]

The polarity of the carbon-halogen bond introduces dipole-dipole interactions. However, the large nonpolar hydrocarbon portion of this compound dominates its character, making it readily soluble in nonpolar and weakly polar organic solvents. Conversely, haloalkanes are typically only slightly soluble in highly polar solvents like water because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.

Solubility Profile of this compound

Based on the established principles of haloalkane solubility, this compound is expected to be miscible or soluble in a variety of common organic solvents. The following table summarizes the anticipated qualitative solubility.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Ethanol | C₂H₅OH | Polar | Soluble |

| Methanol | CH₃OH | Polar | Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble / Miscible |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble / Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble / Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Soluble / Miscible |

| Toluene | C₇H₈ | Nonpolar | Soluble / Miscible |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a solvent.[4]

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): ethanol, methanol, acetone, diethyl ether, ethyl acetate, dichloromethane, chloroform, hexane, toluene

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Pipettes and syringes

-

Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a calibrated refractometer

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Record the mass of the filtered saturated solution.

-

Dilute the saturated solution with the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated gas chromatograph or refractometer.

-

Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 3. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

Navigating the Molecular Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of trans-1,2-Dibromocyclohexane

Please Note: An exhaustive search for the X-ray crystal structure of trans-1,2-dibromocyclooctane in publicly available databases yielded no definitive crystallographic data. Therefore, this guide presents a comprehensive analysis of the closely related and structurally characterized compound, trans-1,2-dibromocyclohexane (B146542) , as a representative model for understanding the conformational and stereochemical implications of vicinal dibromination in cyclic alkanes. This technical guide is intended for researchers, scientists, and professionals in drug development.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For halogenated cycloalkanes, such as trans-1,2-dibromocyclohexane, the stereochemistry and conformation of the molecule significantly influence its reactivity and potential applications in organic synthesis and medicinal chemistry. X-ray crystallography provides the most definitive method for elucidating the solid-state structure of molecules, offering unparalleled insight into bond lengths, bond angles, and torsional arrangements. This guide provides a detailed overview of the X-ray crystal structure of trans-1,2-dibromocyclohexane, including the experimental protocols for its synthesis and crystallographic analysis.

Crystallographic Data of trans-1,2-Dibromocyclohexane

The following tables summarize the key crystallographic data and structural parameters for trans-1,2-dibromocyclohexane, as determined by single-crystal X-ray diffraction. This information is compiled from crystallographic studies of this compound.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₁₀Br₂ |

| Formula Weight | 241.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.25(1) |

| b (Å) | 11.52(2) |

| c (Å) | 11.45(2) |

| α (°) | 90 |

| β (°) | 108.8(3) |

| γ (°) | 90 |

| Volume (ų) | 779.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.06 |

| Absorption Coefficient (mm⁻¹) | 10.5 |

| F(000) | 464 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 1373 |

| Independent Reflections | 1373 |

| R(int) | - |

| Final R indices [I>2σ(I)] | R₁ = 0.088, wR₂ = 0.083 |

| R indices (all data) | R₁ = 0.088, wR₂ = 0.083 |

| Goodness-of-fit on F² | 1.13 |

Selected Bond Lengths

| Bond | Length (Å) |

| Br(1)-C(1) | 1.98(1) |

| Br(2)-C(2) | 1.97(1) |

| C(1)-C(2) | 1.53(2) |

| C(1)-C(6) | 1.52(2) |

| C(2)-C(3) | 1.52(2) |

| C(3)-C(4) | 1.53(2) |

| C(4)-C(5) | 1.53(2) |

| C(5)-C(6) | 1.53(2) |

Selected Bond Angles

| Atoms | Angle (°) |

| Br(1)-C(1)-C(2) | 110.8(8) |

| Br(1)-C(1)-C(6) | 110.3(8) |

| C(2)-C(1)-C(6) | 111.4(10) |

| Br(2)-C(2)-C(1) | 111.0(8) |

| Br(2)-C(2)-C(3) | 110.2(8) |

| C(1)-C(2)-C(3) | 111.5(10) |

| C(2)-C(3)-C(4) | 111.1(10) |

| C(3)-C(4)-C(5) | 110.8(10) |

| C(4)-C(5)-C(6) | 111.2(10) |

| C(1)-C(6)-C(5) | 111.3(10) |

Selected Torsion Angles

| Atoms | Angle (°) |

| Br(1)-C(1)-C(2)-Br(2) | -178.4(5) |

| C(6)-C(1)-C(2)-C(3) | 54.9(13) |

| C(1)-C(2)-C(3)-C(4) | -55.2(13) |

| C(2)-C(3)-C(4)-C(5) | 55.5(13) |

| C(3)-C(4)-C(5)-C(6) | -55.8(13) |

| C(4)-C(5)-C(6)-C(1) | 56.0(13) |

| C(5)-C(6)-C(1)-C(2) | -55.4(13) |

Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane

A common and effective method for the synthesis of trans-1,2-dibromocyclohexane is the electrophilic addition of bromine to cyclohexene (B86901).[1]

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Ice-salt bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

A solution of cyclohexene in carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice-salt bath to a temperature of approximately -5 °C.[1]

-

A solution of bromine in carbon tetrachloride is added dropwise from the separatory funnel to the cooled cyclohexene solution with continuous stirring. The rate of addition is controlled to maintain the reaction temperature below 0 °C to minimize side reactions.[1]

-

The reaction is monitored by the disappearance of the characteristic red-brown color of bromine.

-

Once the addition is complete and the color has discharged, the reaction mixture is allowed to warm to room temperature.

-

The solvent and any unreacted starting materials are removed by distillation.

-

The crude trans-1,2-dibromocyclohexane is then purified by vacuum distillation.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of trans-1,2-dibromocyclohexane involves the following general steps.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, hexane).

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation) and a detector (e.g., CCD or CMOS), is used to collect the diffraction data.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Data Processing:

-

The collected images are processed to integrate the intensities of the individual diffraction spots.

-

Corrections are applied for various factors, including Lorentz and polarization effects, and absorption.

-

The unit cell parameters are determined from the positions of the diffraction spots.

4. Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods.[2][3]

-

The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of trans-1,2-dibromocyclohexane.

Conclusion

This technical guide has provided a detailed overview of the X-ray crystal structure of trans-1,2-dibromocyclohexane, serving as a valuable proxy for the structurally uncharacterized trans-1,2-dibromocyclooctane. The provided crystallographic data offers precise insights into the molecular geometry of this halogenated cyclohexane, highlighting the diaxial conformation of the bromine atoms in the solid state. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction analysis offer a practical guide for researchers working with this and related compounds. This information is fundamental for a deeper understanding of the structure-property relationships in halogenated alicyclic systems, which is crucial for their application in synthetic and medicinal chemistry.

References

The Anti-Addition of Bromine to Cyclooctene: A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-addition of bromine to cyclooctene (B146475), a fundamental reaction in organic chemistry with implications for stereocontrolled synthesis. The document details the underlying mechanism, presents relevant quantitative data, and offers a representative experimental protocol.

Core Mechanism: The Bromonium Ion Intermediate

The addition of bromine (Br₂) to cyclooctene proceeds via an electrophilic addition mechanism. The key feature of this reaction is its high stereoselectivity, exclusively forming the trans-1,2-dibromocyclooctane product. This outcome is a direct consequence of the reaction pathway, which involves the formation of a cyclic bromonium ion intermediate.

The process begins with the cyclooctene double bond acting as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This interaction leads to the formation of a three-membered ring containing a positively charged bromine atom, known as the bromonium ion. This intermediate shields one face of the original double bond.

Subsequently, the bromide ion (Br⁻), generated in the initial step, acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, in a process analogous to an Sₙ2 reaction. This "backside" attack forces the opening of the three-membered ring and results in the two bromine atoms being added to opposite faces of the cyclooctane (B165968) ring, leading to the observed anti-addition.

Quantitative Data

| Parameter | Value | Reference |

| Enthalpy of Reaction (ΔrH°) | -122.63 kJ/mol (gas phase) | [1] |

| Stereoselectivity | Predominantly anti-addition | [2][3][4] |

| Product | trans-1,2-dibromocyclooctane | [5] |

| Typical Yield | High (by analogy to similar alkenes) | [6] |

Experimental Protocol

The following is a representative experimental procedure for the bromination of a cyclic alkene, adapted from a verified protocol for cyclohexene. This procedure can be modified for the specific use of cyclooctene.

Materials:

-

Cyclooctene

-

Bromine

-

Carbon tetrachloride (CCl₄) or other inert solvent (e.g., dichloromethane)

-

Ice-salt bath

-

Separatory funnel

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

A solution of cyclooctene in an inert solvent like carbon tetrachloride is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

The flask is cooled in an ice-salt bath to a temperature of approximately -5°C to 0°C to control the exothermicity of the reaction and minimize side reactions.

-

A solution of bromine in the same solvent is added dropwise from the separatory funnel to the stirred cyclooctene solution. The rate of addition is controlled to maintain the low temperature of the reaction mixture.

-

The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. The addition is continued until a faint bromine color persists, indicating the complete consumption of the cyclooctene.

-

After the addition is complete, the reaction mixture is allowed to stir for a short period at low temperature.

-

The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-